

Application Notes and Protocols for BPR1K871 Xenograft Models in Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **BPR1K871** in preclinical xenograft models for in vivo efficacy studies. **BPR1K871** is a potent, multi-kinase inhibitor targeting key signaling pathways implicated in the proliferation of both hematological malignancies and solid tumors.[1][2][3][4]

Mechanism of Action

BPR1K871 is a quinazoline-based compound designed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (AURKA and AURKB).[1][5] Its mechanism of action involves the modulation of critical cellular processes:

- FLT3 Inhibition: **BPR1K871** targets FLT3, a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication ITD), becomes constitutively active and drives the proliferation of acute myeloid leukemia (AML) cells.[2][5]
- Aurora Kinase Inhibition: By inhibiting Aurora kinases A and B, which are essential for mitotic progression, BPR1K871 can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5]

Due to its multi-targeted nature, **BPR1K871** has demonstrated potent anti-proliferative activity in a range of cancer cell lines, leading to its evaluation as a preclinical development candidate for cancer therapy.[1][2][3][4]



In Vitro Activity of BPR1K871

The following table summarizes the in vitro inhibitory concentrations of **BPR1K871** against key kinase targets and its anti-proliferative activity in various cancer cell lines.

Target/Cell Line	Assay Type	IC50/EC50 (nM)	Reference
Kinase Inhibition			
FLT3	Enzymatic Assay	19	[1][2][5]
AURKA	Enzymatic Assay	22	[1][2][5]
AURKB	Enzymatic Assay	13	[5]
Cellular Anti- proliferative Activity			
MOLM-13 (AML, FLT3-ITD)	Cell Viability	~5	[1][2][5]
MV4-11 (AML, FLT3-ITD)	Cell Viability	~5	[1][2][5]
COLO205 (Colorectal)	Cell Viability	< 100	[2]
Mia-PaCa2 (Pancreatic)	Cell Viability	< 100	[2]

In Vivo Xenograft Studies

BPR1K871 has shown significant in vivo efficacy in various xenograft models, supporting its potential as an anti-cancer therapeutic.

Recommended Xenograft Models



Cancer Type	Cell Line	Key Features
Acute Myeloid Leukemia (AML)	MOLM-13	FLT3-ITD positive
Acute Myeloid Leukemia (AML)	MV4-11	FLT3-ITD positive
Colorectal Cancer	COLO205	Solid tumor model
Pancreatic Cancer	Mia-PaCa2	Solid tumor model

Summary of In Vivo Efficacy Studies

Xenograft Model	BPR1K871 Dose	Administrat ion Route	Dosing Schedule	Outcome	Reference
MOLM-13 (AML)	1, 3, 10 mg/kg	Intravenous (iv)	Days 1-5 and 8-12	Significant tumor growth inhibition (p < 0.05)	[4]
MV4-11 (AML)	1, 3, 10 mg/kg	Intravenous (iv)	Days 1-5 and 8-12	Significant tumor growth inhibition (p < 0.05)	[4]
COLO205 (Colorectal)	3-20 mg/kg	Intravenous (iv)	Not specified	Excellent in vivo efficacy without significant toxicity	[2]
Mia-PaCa2 (Pancreatic)	3-20 mg/kg	Intravenous (iv)	Not specified	Excellent in vivo efficacy without significant toxicity	[2]

Experimental Protocols



The following are generalized protocols for conducting in vivo studies with **BPR1K871** using xenograft models. These should be adapted based on specific institutional guidelines and experimental design.

Cell Line Derived Xenograft (CDX) Model Establishment

- Cell Culture: Culture the selected cancer cell lines (e.g., MOLM-13, MV4-11, COLO205, Mia-PaCa2) in their recommended media and conditions until a sufficient number of cells are obtained.
- Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG for AML models; athymic nude mice for solid tumors), typically 6-8 weeks old.
- Cell Implantation:
 - For AML Models (MOLM-13, MV4-11): Subcutaneously inject approximately 5 x 10⁶ cells
 in a suitable vehicle (e.g., PBS or Matrigel) into the flank of each mouse.
 - \circ For Solid Tumor Models (COLO205, Mia-PaCa2): Subcutaneously inject approximately 5-10 x 10^6 cells in a suitable vehicle into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

BPR1K871 Formulation and Administration

- Formulation: Prepare BPR1K871 for intravenous (iv) administration. The vehicle used for formulation should be optimized for solubility and biocompatibility.
- Dosing: Based on preclinical studies, effective doses range from 3 to 20 mg/kg.[2] Doseresponse studies are recommended to determine the optimal dose for a specific model.
- Administration: Administer the BPR1K871 solution intravenously according to the
 predetermined schedule. For example, a schedule of daily injections for 5 consecutive days,
 followed by a 2-day break, and another 5 days of treatment has been reported for AML
 models.[4]

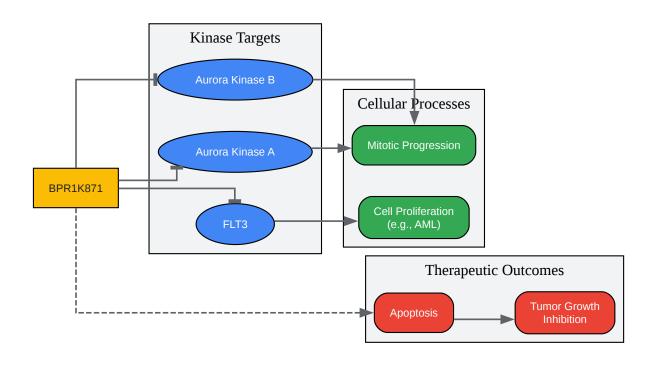


Efficacy Evaluation and Endpoint Analysis

- Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
- Toxicity Assessment: Monitor animals for any signs of toxicity, including weight loss, changes in behavior, or altered physical appearance.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
- Pharmacodynamic (PD) Marker Analysis:
 - Western Blot: Analyze tumor lysates to assess the modulation of BPR1K871 targets.[1][3]
 [4] Key markers include phosphorylated FLT3 (p-FLT3) and phosphorylated histone H3 (a downstream target of Aurora B).
 - Immunohistochemistry (IHC): Perform IHC on tumor sections to evaluate the in vivo target engagement and effects on cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
- Statistical Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect of BPR1K871.

Visualized Pathways and Workflows BPR1K871 Mechanism of Action



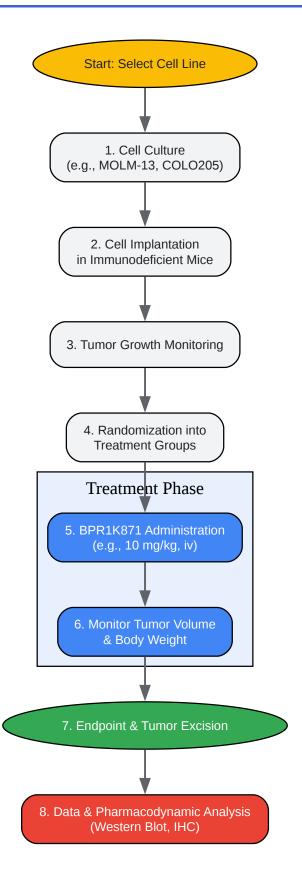


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Caption: **BPR1K871** inhibits FLT3 and Aurora kinases, leading to apoptosis and tumor growth inhibition.

General Xenograft Study Workflow





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Caption: A typical workflow for evaluating **BPR1K871** efficacy in a xenograft model.



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